10-Fold Lower Blood-Brain Barrier Penetration Quantified in Head-to-Head Preclinical Model
In a direct head-to-head preclinical study using quantitative whole-body autoradiography in rats, darolutamide exhibited significantly lower brain penetration compared to enzalutamide. At tmax, the brain/blood ratio for [14C]enzalutamide was approximately 0.765, while for [14C]darolutamide it was about 10-fold lower at 0.074 [1]. Furthermore, separate preclinical studies confirm darolutamide's blood-brain barrier penetration is consistently <10% [2]. This low penetration is attributed to its distinct polar structure and is a key differentiator, as it is mechanistically linked to a lower risk of central nervous system-related adverse events such as fatigue, cognitive impairment, and seizures [1].
| Evidence Dimension | Blood-Brain Barrier Penetration (Brain/Blood Ratio at tmax) |
|---|---|
| Target Compound Data | Brain/Blood Ratio: 0.074 |
| Comparator Or Baseline | Enzalutamide: Brain/Blood Ratio: 0.765 |
| Quantified Difference | 10-fold lower penetration (0.074 vs 0.765) |
| Conditions | In vivo rat model, 10 mg/kg oral dose, quantitative whole-body autoradiography (QWBA) |
Why This Matters
This quantifiable difference directly predicts a reduced risk of CNS-related toxicities, making darolutamide a preferred choice for long-term treatment in elderly patients or those with pre-existing neurological risk factors.
- [1] Zurth C, Sandmann S, Trummel D, Seidel D, Gieschen H. Blood-brain barrier penetration of [14C]darolutamide compared with [14C]enzalutamide in rats using whole body autoradiography. J Clin Oncol. 2018;36(6_suppl):345. View Source
- [2] NUBEQA® (darolutamide) Preclinical Studies. Bayer HealthCare Pharmaceuticals Inc. 2026. View Source
